2-iodo-N-(pyridin-2-ylmethyl)benzamide
Description
2-Iodo-N-(pyridin-2-ylmethyl)benzamide is a halogenated benzamide derivative featuring a pyridin-2-ylmethylamine moiety attached to the benzamide core. Its molecular formula is C₁₄H₁₂IN₂O, with a molecular weight of 366.16 g/mol. The compound is synthesized via coupling reactions involving 2-iodobenzoyl chloride and pyridin-2-ylmethylamine, often in the presence of bases like triethylamine . Key spectroscopic data include:
- ¹H NMR (DMSO-d₆): Peaks at δ 7.88–7.81 (m, 1H, aromatic), 7.43–7.32 (m, 2H, aromatic), and 5.78 (s, 1H, NH) .
- ¹³C NMR: Distinct signals at δ 169.34 (amide carbonyl) and 92.42 (C-I) .
- HRMS: [M+H]⁺ calculated at 318.0349, consistent with experimental data .
The pyridin-2-ylmethyl group contributes to solubility and steric interactions .
Properties
CAS No. |
333430-99-2 |
|---|---|
Molecular Formula |
C13H11IN2O |
Molecular Weight |
338.14g/mol |
IUPAC Name |
2-iodo-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11IN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |
InChI Key |
WTPCWWWEKQIDIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
Halogen substitution significantly impacts molecular properties and synthesis efficiency:
Key Observations :
- Iodo vs. Bromo : The larger iodine atom increases molecular weight (366 vs. 417 g/mol for bromo analog 5g) and may enhance steric hindrance. Brominated analogs exhibit higher yields (81% for 5g vs. 33–34% for iodo derivatives) .
- Electronic Effects : Iodo substituents deshield adjacent carbons more strongly than bromo or chloro groups, as seen in ¹³C NMR shifts .
Substituent Position and Chain Length
Ortho vs. Meta/Para Substitution
- 2-Iodo-N-(pyridin-3-yl)benzamide (EB 2–15) : Pyridine attached at the meta position. Exhibits distinct ¹³C NMR shifts (δ 165.91 for C=O) and reduced steric bulk compared to the pyridin-2-ylmethyl analog .
- 2-Iodo-N-(4-phenoxyphenyl)benzamide: Phenoxy group at para position. Shows altered solubility (brown solid vs. wax) and ¹³C NMR signals at δ 153.51 (C-O) .
Acyl Chain Modifications
Amine Group Variations
Key Observations :
- Pyridinyl vs. Alkyl Amines : Pyridin-2-ylmethyl derivatives exhibit lower yields (33–34%) compared to methoxyethyl or benzoyl-protected amines (80–90%), likely due to steric and electronic effects during coupling .
- Biological Implications : Pyridinyl groups may enhance binding to metalloenzymes (e.g., ebselen analogs), whereas methoxyethyl chains improve pharmacokinetics .
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